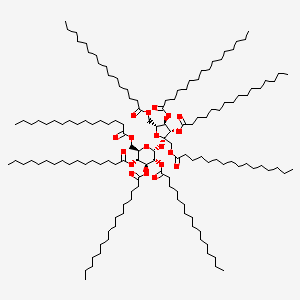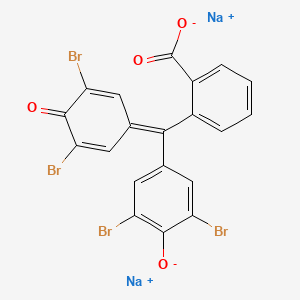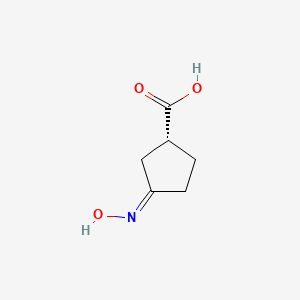![molecular formula C6H7N3O2 B13815999 (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes a morpholine ring and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile typically involves the reaction of morpholine derivatives with acetonitrile. One common method includes the use of a morpholine derivative, such as 2-oxo-4-morpholine, which reacts with acetonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of (2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile involves its interaction with specific molecular targets. The imino group can form bonds with nucleophiles, while the morpholine ring can participate in various chemical interactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(2-oxomorpholin-4-yl)iminoacetonitrile
- ZINC39136756
- KB-276411
Uniqueness
(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile is unique due to its specific structural features, including the morpholine ring and the imino group.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2E)-2-(2-oxomorpholin-4-yl)iminoacetonitrile |
InChI |
InChI=1S/C6H7N3O2/c7-1-2-8-9-3-4-11-6(10)5-9/h2H,3-5H2/b8-2+ |
Clé InChI |
YZXGXETZIHKJCJ-KRXBUXKQSA-N |
SMILES isomérique |
C1COC(=O)CN1/N=C/C#N |
SMILES canonique |
C1COC(=O)CN1N=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)


